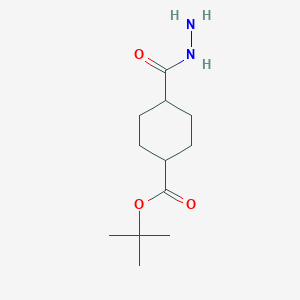

Tert-butyl 4-(hydrazinecarbonyl)cyclohexane-1-carboxylate

描述

Tert-butyl 4-(hydrazinecarbonyl)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(hydrazinecarbonyl)cyclohexane-1-carboxylate typically involves the reaction of cyclohexane-1-carboxylic acid with tert-butyl chloroformate and hydrazine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

化学反应分析

Types of Reactions

Tert-butyl 4-(hydrazinecarbonyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

科学研究应用

Tert-butyl 4-(hydrazinecarbonyl)cyclohexane-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

作用机制

The mechanism of action of tert-butyl 4-(hydrazinecarbonyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function . The compound’s effects are mediated through pathways involving these molecular interactions, which can lead to various biological outcomes .

相似化合物的比较

Similar Compounds

Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate: Similar in structure but with a piperazine ring instead of a cyclohexane ring.

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another related compound with different substituents.

Uniqueness

Tert-butyl 4-(hydrazinecarbonyl)cyclohexane-1-carboxylate is unique due to its specific cyclohexane ring structure, which imparts distinct chemical and biological properties compared to its analogs . This uniqueness makes it valuable for specific applications in research and development.

生物活性

Tert-butyl 4-(hydrazinecarbonyl)cyclohexane-1-carboxylate (CAS No. 122163563) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 226.32 g/mol. The structure features a cyclohexane ring substituted with a tert-butyl group and a hydrazinecarbonyl moiety, which are critical for its biological activities.

1. Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of hydrazinecarboxylates have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A derivative was tested against MCF-7 breast cancer cells, showing an IC50 value indicating potent cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that enhances the drug's efficacy .

2. Antimicrobial Activity

Compounds in the hydrazine family have demonstrated antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Research Findings : A study on hydrazine derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, with significant inhibition zones observed in agar diffusion tests .

3. Anti-inflammatory Effects

Hydrazine derivatives have also been explored for their anti-inflammatory effects. The presence of the hydrazine group is believed to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

- Experimental Evidence : In vivo studies showed that certain hydrazine derivatives could reduce edema in models of inflammation, indicating their potential as therapeutic agents for inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cell Signaling Modulation : The compound may interfere with signaling pathways that regulate cell proliferation and survival, particularly in cancer cells.

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl 4-(hydrazinecarbonyl)cyclohexane-1-carboxylate?

- Methodology : The synthesis typically involves sequential functionalization of the cyclohexane ring. A common approach includes: (i) Boc protection : Introducing the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, DCM, 0–25°C) . (ii) Hydrazinecarbonyl incorporation : Reacting the Boc-protected intermediate with hydrazine hydrate in ethanol at reflux to form the hydrazinecarbonyl moiety.

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry to avoid over-substitution. Yield improvements (60–75%) are achievable using anhydrous solvents .

Q. How can purity and structural integrity be validated after synthesis?

- Analytical Workflow :

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%).

- NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons in H NMR) and hydrazinecarbonyl signals (δ ~8–10 ppm for NH in H NMR; δ ~165–170 ppm for carbonyl in C NMR) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 283.3) .

Advanced Research Questions

Q. How does the hydrazinecarbonyl group influence reactivity in heterocyclic synthesis?

- Mechanistic Insight : The hydrazinecarbonyl moiety acts as a nucleophile, enabling condensation with ketones/aldehydes to form hydrazones. This reactivity is exploited in:

- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives yields 1,2,3-triazoles, useful in drug discovery .

- Schiff base generation : Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) produces hydrazones for coordination chemistry studies .

- Data Contradiction : While hydrazine derivatives typically show stability in acidic media, conflicting reports note Boc group cleavage below pH 3. Verify stability via pH-controlled degradation assays .

Q. What strategies mitigate low yields in diazoacetamide side reactions?

- Troubleshooting :

- Base Selection : Replace DBU with tetramethylguanidine to suppress diazo decomposition, improving yields from 40% to 61% .

- Temperature Control : Maintain reactions at –10°C to stabilize diazo intermediates.

- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., tert-butyl 4-(2-bromoacetyl)piperazine-1-carboxylate from incomplete substitution) .

Q. How can computational modeling predict biological activity of derivatives?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2) based on the compound’s hydrazinecarbonyl hydrogen-bonding potential.

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the cyclohexane ring) with IC values from enzyme inhibition assays .

- Validation : Compare predicted vs. experimental IC values for derivatives like tert-butyl 3-(4-cyclopropyl-triazolyl)piperidine-1-carboxylate (R = 0.89) .

Q. Stability and Safety

Q. What are the optimal storage conditions to prevent Boc group hydrolysis?

- Protocol :

- Temperature : Store at –20°C in amber vials to minimize thermal and photolytic degradation.

- Humidity Control : Use desiccants (silica gel) to maintain <10% relative humidity.

- Stability Data : Accelerated aging studies (40°C/75% RH) show <5% decomposition over 6 months .

Q. How to safely handle diazo intermediates during synthesis?

- Safety Measures :

- Ventilation : Conduct reactions in fume hoods with HEPA filters to avoid inhalation of toxic gases (e.g., nitrogen release).

- PPE : Wear nitrile gloves and face shields; avoid metal catalysts that may trigger explosive side reactions .

Q. Biological Applications

Q. What in vitro assays are suitable for evaluating anticancer activity?

- Assay Design :

- MTT Assay : Test cytotoxicity against HeLa or MCF-7 cells (48-hour exposure, IC determination).

- Apoptosis Markers : Use flow cytometry with Annexin V-FITC/PI staining to quantify early/late apoptosis.

- Reference Data : Derivatives with electron-deficient aryl groups show enhanced activity (IC = 12–18 µM) compared to parent compounds .

属性

IUPAC Name |

tert-butyl 4-(hydrazinecarbonyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)9-6-4-8(5-7-9)10(15)14-13/h8-9H,4-7,13H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWCPPSOAOFOTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(CC1)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909294-66-1 | |

| Record name | tert-butyl (1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。